molecular formula C13H12O3 B101353 2,3,4-Trihydroxydiphenylmethane CAS No. 17345-66-3

2,3,4-Trihydroxydiphenylmethane

Cat. No.: B101353
CAS No.: 17345-66-3
M. Wt: 216.23 g/mol
InChI Key: UJWRVYWLRMVCIR-UHFFFAOYSA-N
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Description

2,3,4-Trihydroxydiphenylmethane: is an organic compound with the molecular formula C13H12O3 It is a derivative of benzene, featuring three hydroxyl groups (-OH) attached to the benzene ring at positions 1, 2, and 3, and a benzyl group (-CH2C6H5) attached at position 44-benzylpyrogallol . It is a white solid with modest solubility in water and is used in various scientific research applications .

Mechanism of Action

Mode of Action

The mode of action of 4-Benzylbenzene-1,2,3-triol is likely to involve interactions at the benzylic position. Benzylic halides, for instance, typically react via SN1 or SN2 pathways, facilitated by the resonance-stabilized carbocation . The exact mode of action for 4-Benzylbenzene-1,2,3-triol, however, remains to be elucidated.

Biochemical Pathways

For instance, they can undergo oxidation reactions, leading to changes in cellular metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxydiphenylmethane can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.

    Cyclization Reactions: Cyclization of appropriate precursors can also lead to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3,4-Trihydroxydiphenylmethane can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of partially or fully reduced products. Sodium borohydride (NaBH4) is a common reducing agent used in these reactions.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products:

    Oxidation: Quinones, oxidized derivatives

    Reduction: Partially or fully reduced products

    Substitution: Substituted benzene derivatives

Comparison with Similar Compounds

    Benzene-1,2,3-triol (Pyrogallol): Similar structure but lacks the benzyl group.

    Benzene-1,2,4-triol (Hydroxyquinol): Differently positioned hydroxyl groups.

    Benzene-1,3,5-triol (Phloroglucinol): Differently positioned hydroxyl groups.

Uniqueness: 2,3,4-Trihydroxydiphenylmethane is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other trihydroxybenzenes and can lead to different applications and effects .

Properties

IUPAC Name

4-benzylbenzene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWRVYWLRMVCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556226
Record name 4-Benzylbenzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17345-66-3
Record name 4-Benzylbenzene-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trihydroxydiphenylmethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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